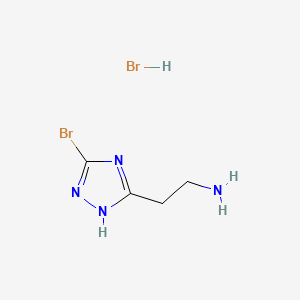

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine hydrobromide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine hydrobromide typically involves the reaction of 3-bromo-1H-1,2,4-triazole with ethylenediamine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine hydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 3-bromo-1H-1,2,4-triazole + Ethylenediamine | Heating under reflux | High |

| 2 | Product purification | Recrystallization/Chromatography | >95% |

Medicinal Chemistry

One of the primary applications of 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine hydrobromide is in medicinal chemistry . The compound serves as a building block for synthesizing various pharmaceutical agents with potential antiviral , antifungal , and anticancer properties. Its ability to inhibit specific enzymes involved in cellular processes makes it a candidate for further investigation in drug development.

Agriculture

In the field of agriculture , this compound is being explored for its potential use as a pesticide or herbicide . The biological activity associated with triazole derivatives suggests that this compound could effectively target pests or weeds while minimizing harm to crops.

Materials Science

The compound also finds applications in materials science , particularly in the development of new materials with enhanced properties such as conductivity and catalytic activity. Researchers are investigating its incorporation into polymers and composites for various industrial applications.

Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,2,3-Triazole Derivatives | Triazole ring | Varied pharmacological effects |

| Imidazole Derivatives | Five-membered ring | Antimicrobial properties |

Unique Features

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom. This imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.

Case Study: Anticancer Activity

A study investigating the anticancer properties of triazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to enzyme inhibition related to cell cycle regulation.

Case Study: Agricultural Applications

Research into the agricultural use of triazoles has shown that compounds structurally related to this compound can effectively control fungal pathogens in crops without adversely affecting beneficial organisms.

Wirkmechanismus

The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3-Triazole Derivatives: These compounds have a similar triazole ring structure but differ in the position of the nitrogen atoms.

Imidazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms but have different chemical properties and biological activities.

Uniqueness

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine hydrobromide is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives .

Biologische Aktivität

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.

IUPAC Name : this compound

Molecular Formula : C3H6BrN4

Molecular Weight : 202.01 g/mol

CAS Number : [Not provided in the search results]

The compound features a triazole ring that is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For example, studies have shown that compounds containing the triazole moiety can effectively inhibit the growth of various bacterial strains and fungi. The bromine substitution in the structure may enhance these activities by altering the electronic properties of the molecule.

Anticancer Potential

Triazole derivatives have been explored for their anticancer potential. A study highlighted that certain triazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

-

Anticancer Activity : In a study examining various triazole derivatives, it was found that compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as LoVo (colorectal adenocarcinoma) and AU565 (breast adenocarcinoma) .

Cell Line IC50 (µM) Selectivity Ratio LoVo 0.24 2.9 AU565 5.8 4.4 BT549 0.34 3.5 - Antimicrobial Studies : Another study focused on the synthesis and biological evaluation of triazole-based compounds found that derivatives with halogen substitutions showed enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Triazole Ring : The initial step often includes the reaction of appropriate azoles with bromoalkanes.

- Substitution Reactions : Further modifications can be achieved through nucleophilic substitutions to introduce amino groups or other functional groups.

- Hydrobromide Salt Formation : The final product is often converted to its hydrobromide salt form to enhance solubility and stability.

Eigenschaften

IUPAC Name |

2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN4.BrH/c5-4-7-3(1-2-6)8-9-4;/h1-2,6H2,(H,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKMKGFFERPGLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NC(=NN1)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2N4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.94 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.